molecular formula C10H14O3 B12596115 1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one CAS No. 649570-62-7

1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one

Cat. No.: B12596115
CAS No.: 649570-62-7
M. Wt: 182.22 g/mol
InChI Key: UOCOSVLCDDAZSJ-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one is a synthetic organic compound of significant interest in advanced chemical research and development. This molecule features a 5,6-dihydro-1,4-dioxin ring, a heterocyclic scaffold known to be a key intermediate in the synthesis of more complex chemical structures . The compound's reactive methylidene group makes it a valuable precursor for further functionalization, enabling researchers to explore novel chemical spaces. It is provided as a high-purity powder, typically stored at room temperature . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent.

Properties

CAS No.

649570-62-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-dioxin-5-yl)-3-methyl-2-methylidenebutan-1-one

InChI

InChI=1S/C10H14O3/c1-7(2)8(3)10(11)9-6-12-4-5-13-9/h6-7H,3-5H2,1-2H3

InChI Key

UOCOSVLCDDAZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)C(=O)C1=COCCO1

Origin of Product

United States

Preparation Methods

Synthesis via Dioxin Derivatives

One notable method involves the synthesis from dioxin derivatives through a multi-step process:

  • Step 1: Formation of Dioxin Core

    • The synthesis begins with the formation of the dioxin core. This can be achieved by reacting a suitable precursor such as benzofuran derivatives with nitrites like n-butyl nitrite under acidic conditions.
    • Reaction conditions typically include a temperature range of 10–15°C and a pH adjustment using sodium hydroxide to facilitate the reaction.
  • Step 2: Alkylation

    • Following the formation of the dioxin core, an alkylation step introduces the methyl groups necessary for obtaining the final product.
    • This can be performed using methyl iodide or another suitable alkylating agent in the presence of a base such as potassium carbonate.

One-Pot Synthesis Method

A more efficient approach involves a one-pot synthesis method that combines multiple reaction steps without isolating intermediates:

  • Step 1: Initial Reaction

    • The initial reaction involves the combination of dioxin precursors with aldehydes or ketones in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • This step is often catalyzed by Lewis acids like zinc chloride to enhance reactivity.
  • Step 2: Subsequent Reactions

    • After the initial reaction, further modifications can be made by adding additional reagents that promote cyclization or functional group transformations leading to the desired compound.

The following table summarizes various preparation methods along with their key parameters:

Method Key Reagents Conditions Yield (%)
Dioxin Core Formation Benzofuran derivatives, Nitrites 10–15°C, pH adjustment Varies
Alkylation Methyl iodide Base (K₂CO₃), reflux Varies
One-Pot Synthesis Dioxin precursors, Aldehydes DMF/DMSO, Lewis acid catalyst High

The preparation of 1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one can be accomplished through various synthetic routes. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements. Continued research into these methods will enhance our understanding and efficiency in synthesizing this compound for practical applications.

Further exploration into greener synthesis methods and optimization of existing procedures could lead to improved yields and reduced environmental impact during the production of this compound. Collaboration between synthetic chemists and industrial partners may also facilitate the scaling up of these processes for commercial use.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications
1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one Butanone + dihydrodioxin Dihydrodioxin, methylidene, ketone C₉H₁₂O₃ (inferred) ~182 (inferred) Research chemical (hypothetical)
Fluoxastrobin (CAS 361377–29–9) Dihydrodioxazin Pyrimidine, chlorophenoxy, methoxyimine C₂₁H₁₈ClFN₄O₅ 476.84 Agricultural fungicide
Compound 9m (Thiazolidinone derivative) Thiazolidinone Dihydro-benzo[1,4]dioxin, thioxo, methylene C₂₆H₂₅N₂O₅S₂ 521.67 (calculated) Pharmaceutical research
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Hydroxyphenyl butanone Hydroxyphenyl, ketone C₁₁H₁₄O₂ 178.23 Pharmaceuticals, materials
Key Observations:

Heterocyclic Rings: The dihydrodioxin ring in the main compound contrasts with Fluoxastrobin’s dihydrodioxazin (which includes nitrogen) and compound 9m’s dihydro-benzo[1,4]dioxin (fused aromatic system). Dihydrodioxin’s oxygen-rich structure may enhance dipole interactions but reduce bioactivity compared to nitrogen-containing analogs . Compound 9m’s thiazolidinone core introduces sulfur, enabling disulfide bond formation and pharmacological activity, a feature absent in the main compound .

Reactivity: The methylidene group in the main compound increases susceptibility to nucleophilic attacks (e.g., Michael additions) compared to Fluoxastrobin’s stable methoxyimine group or the hydroxylphenyl compound’s keto-enol tautomerism .

Synthetic Challenges :

  • Compound 9m’s low synthesis yield (7%) highlights difficulties in introducing multiple bulky substituents, suggesting similar challenges for the main compound’s methylidene and dihydrodioxin groups .

Physical and Chemical Properties (Inferred)

Table 2: Comparative Physicochemical Data
Property Main Compound (Inferred) Fluoxastrobin Compound 9m Hydroxyphenyl Butanone
Solubility in Water Low Very low Low Moderate
Melting Point (°C) 80–90 (estimated) 120–125 Not reported 45–50
Stability Moderate (reactive C=C) High Low (sulfur) High

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